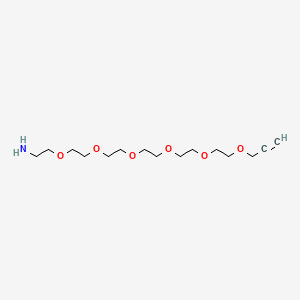

炔丙醇-PEG6-胺

描述

Propargyl-PEG6-amine is a PEG derivative containing a propargyl group and an amine group . The hydrophilic PEG spacer increases solubility in aqueous media . The amine group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

Propargylamines are synthesized via A3 coupling, a three-component coupling reaction among aldehyde, alkyne (terminal acetylene), and amine . Other methods for the synthesis of propargylamine are based on the metal-catalyzed activation of terminal alkyne . From the perspective of green and sustainable chemistry, the scientific community has focused on metal-free techniques which can access a variety of propargylamines .Molecular Structure Analysis

The molecular structure of Propargyl-PEG6-amine is C15H29NO6 . The propargyl group and the amine group are attached to the PEG chain .Chemical Reactions Analysis

Propargylamines are versatile compounds used in many fields of chemistry . They are used in the Ugi reaction and further transformations . These post-Ugi transformations, employing transition metal catalysis, base-mediated reactions, and rearrangements, allow the syntheses of diversely substituted scaffolds .Physical And Chemical Properties Analysis

Propargyl-PEG6-amine has a molecular weight of 319.4 g/mol . It is a liquid .科学研究应用

Propargyl Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

- Methods of Application: The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures . Tautomerization between the propargyl and allenyl moieties greatly expands the scope of propargylation, since either one may function as a propargylation agent .

- Results or Outcomes: The propargylation methodologies have been used to obtain more complex synthetic targets .

Propargylamines

- Scientific Field: Pharmaceutical Chemistry

- Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .

- Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .

- Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .

Propargyl Derivatives in Material Science

- Scientific Field: Material Science

- Application Summary: Propargyl derivatives have been used in the synthesis of polymers and other materials . The propargyl group can act as a versatile building block in material science, opening up new synthetic pathways for further elaboration .

- Methods of Application: The propargyl group can be introduced into small-molecule building blocks, which can then be used to synthesize more complex structures . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .

- Results or Outcomes: The use of propargyl derivatives in material science has led to the development of new materials with unique properties .

Propargylamines in Medicinal Chemistry

- Scientific Field: Medicinal Chemistry

- Application Summary: Propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They have many pharmaceutical and biological properties .

- Methods of Application: These compounds are synthesized via A3 and KA2 coupling reactions .

- Results or Outcomes: Propargylamines have been found to have neuroprotective effects, useful for symptomatic and neuroprotective treatment . They have also been found to be effective for the treatment of Parkinson’s disease .

Propargylamines in Green Chemistry

- Scientific Field: Green Chemistry

- Application Summary: Propargylamines are a class of compounds with many pharmaceutical and biological properties. A green approach to synthesize such compounds is very relevant .

- Methods of Application: This review describes the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .

- Results or Outcomes: The green synthesis of propargylamines has been successful under metal-free conditions .

Propargyl Derivatives in Heterocyclic Chemistry

- Scientific Field: Heterocyclic Chemistry

- Application Summary: Propargyl compounds and its derivatives are used to synthesize heterocycles due to their special structure, the reactivity of carbon–carbon triple bond and the presence of oxygen/ nitrogen heteroatom .

- Methods of Application: The application of such propargyl compounds in the synthesis of many natural products and drugs is expected to be developed in the future .

- Results or Outcomes: The use of propargyl derivatives in heterocyclic chemistry has led to the development of new natural products and drugs .

安全和危害

未来方向

Propargylamines are important classes of alkyne coupled amine compounds used in heterocyclic chemistry and pharmaceuticals chemistry and have a large impact as a pharmacophore used in medicinal chemistry . The scientific community is focusing on metal-free techniques which can access a variety of propargylamines .

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTJDUXGVRIRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG6-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

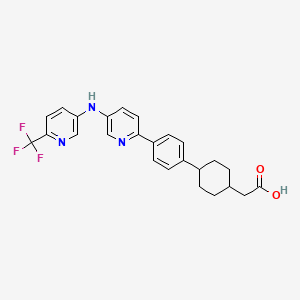

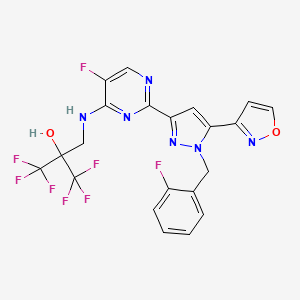

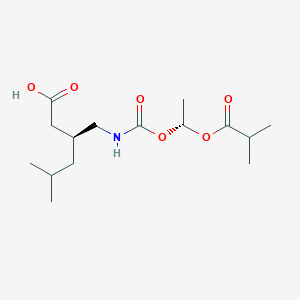

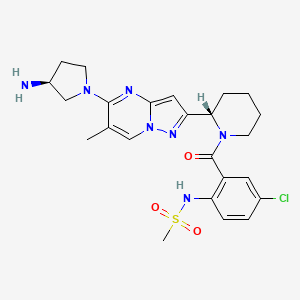

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)

![8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B610203.png)

![5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide](/img/structure/B610204.png)